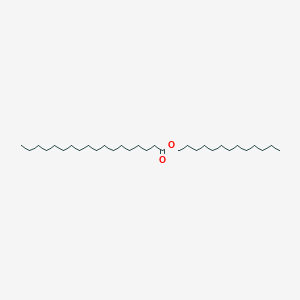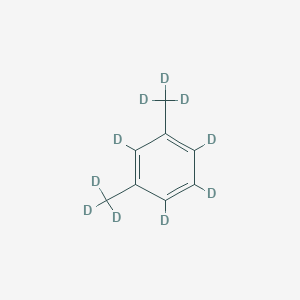
间二甲苯-d10
描述
m-Xylene-d10: is a deuterated derivative of m-xylene, where all hydrogen atoms are replaced with deuterium atomsIt has a molecular formula of C8D10 and a molecular weight of 116.23 g/mol . The compound is primarily used in scientific research, particularly in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, due to its unique isotopic properties .
科学研究应用
Chemistry: m-Xylene-d10 is extensively used as a solvent and internal standard in NMR spectroscopy due to its deuterium content, which provides a clear and distinct signal . It is also used in mass spectrometry for calibration purposes .
Biology and Medicine: In biological research, m-xylene-d10 is used as a tracer in metabolic studies to understand the pathways and mechanisms of various biochemical processes . It is also employed in the study of drug metabolism and pharmacokinetics .
Industry: In the industrial sector, m-xylene-d10 is used in the production of deuterated compounds and materials for specialized applications . It is also utilized in the development of new catalytic processes and reaction mechanisms .
作用机制
Target of Action
m-Xylene-d10 is a deuterated derivative of m-xylene . It is an aromatic hydrocarbon, and one of the three isomers of dimethylbenzene known collectively as xylenes It’s parent compound, m-xylene, is known to interact with the respiratory system .
Mode of Action
The compound is known to undergo oxidation, with hydroxyl radicals (OH) dominating the oxidation process . Chlorine radicals (Cl) also react with alkyl substituted aromatics more rapidly and favor a different oxidative pathway .
Biochemical Pathways
Studies on m-xylene have shown that it forms secondary organic aerosol (soa) when oxidized . Different oxidative pathways in hydrogen peroxide (H2O2) and chlorine (Cl2) experiments resulted in bicyclic peroxide and methylbenzoquinone species, respectively .
Pharmacokinetics
It has a molecular weight of 116.23, and it exists in liquid form . It has a boiling point of 138-139°C and a density of 0.95 g/mL at 25°C .
Result of Action
Studies on m-xylene have shown that it can cause irritation of the nose, eyes, and throat, leading to neurological, gastrointestinal, and reproductive harmful effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of m-Xylene-d10. For instance, high concentrations of reactive chlorine species have been observed in continental and coastal regions, where mixed Cl/OH chemistry is expected to influence regional SOA formation and composition . Furthermore, the release of xylene isomers from storage tanks poses a significant threat to petrochemical industries, and their safe transportation and storage is a widely researched topic .
生化分析
Biochemical Properties
m-Xylene-d10, like m-xylene, is likely metabolized by bacteria such as Beijerinckia sp. strain B1 and Pseudomonas putida mt-2 . These bacteria can grow on m-xylene as the sole source of carbon and cooxidize many polycyclic aromatic hydrocarbons . The catabolic pathways for m-xylene degradation in these bacteria involve several enzymes encoded by the xyl operons .
Molecular Mechanism
The molecular mechanism of m-Xylene-d10 action is likely similar to that of m-xylene. In bacteria like Beijerinckia sp. strain B1, the degradation of m-xylene involves the action of two meta-cleavage dioxygenases, which are enzymes that cleave aromatic rings . These enzymes, encoded by the bphC and xylE genes, are specific for 2,3-dihydroxybiphenyl and catechol, respectively .
Metabolic Pathways
m-Xylene-d10 is likely involved in similar metabolic pathways as m-xylene. In bacteria like Beijerinckia sp. strain B1, the degradation of m-xylene involves several enzymes encoded by the xyl operons . These enzymes catalyze reactions that lead to the conversion of m-xylene into intermediates of the tricarboxylic acid (TCA) cycle .
准备方法
Synthetic Routes and Reaction Conditions: m-Xylene-d10 is synthesized by the deuteration of m-xylene. The process involves the exchange of hydrogen atoms in m-xylene with deuterium atoms. This can be achieved through catalytic exchange reactions using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) under high temperature and pressure conditions .
Industrial Production Methods: Industrial production of m-xylene-d10 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure complete deuteration. The reaction conditions are optimized to achieve high yields and isotopic purity .
化学反应分析
Types of Reactions: m-Xylene-d10 undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4) under controlled conditions.
Major Products:
Oxidation: m-Toluic acid-d10, isophthalic acid-d10.
Reduction: m-Xylenediamine-d10.
Substitution: Various halogenated or nitrated derivatives of m-xylene-d10.
相似化合物的比较
o-Xylene-d10: Another deuterated xylene isomer with similar applications in NMR spectroscopy and mass spectrometry.
p-Xylene-d10: Similar to m-xylene-d10 but with different substitution patterns on the aromatic ring.
Toluene-d8: A deuterated derivative of toluene used in similar applications.
Benzene-d6: A deuterated derivative of benzene widely used in NMR spectroscopy.
Uniqueness: m-Xylene-d10 is unique due to its specific substitution pattern, which provides distinct chemical and physical properties compared to its isomers and other deuterated compounds . Its high isotopic purity and stability make it an ideal choice for various scientific and industrial applications .
属性
IUPAC Name |
1,2,3,5-tetradeuterio-4,6-bis(trideuteriomethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10/c1-7-4-3-5-8(2)6-7/h3-6H,1-2H3/i1D3,2D3,3D,4D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVSZLXZYQVIEFR-ZGYYUIRESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])[2H])C([2H])([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40480403 | |
| Record name | m-Xylene-d10 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40480403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116601-58-2 | |
| Record name | m-Xylene-d10 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40480403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | m-Xylene-d10 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



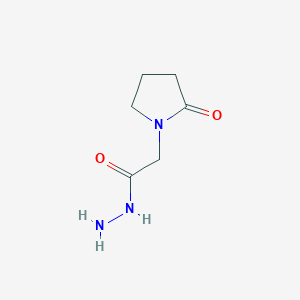
![4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B55709.png)
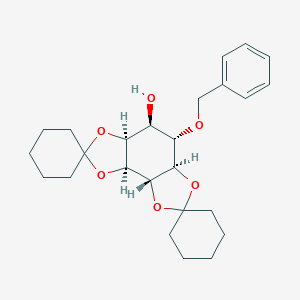
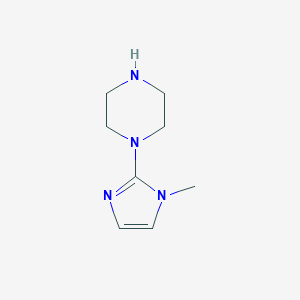
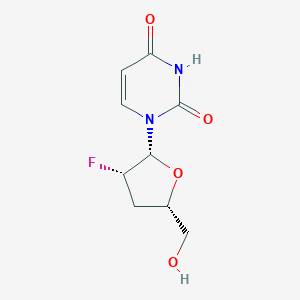

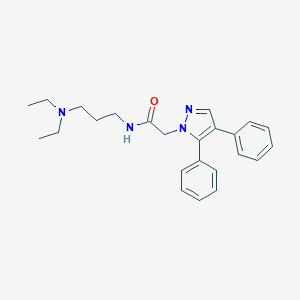
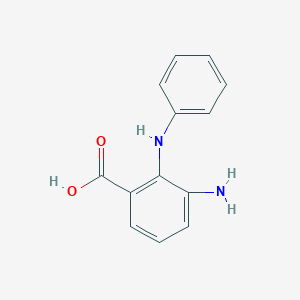
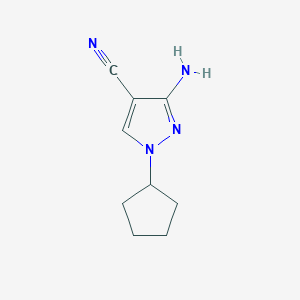
![Pyrazolo[1,5-a]pyridin-3-ylmethanol](/img/structure/B55727.png)
![(2R)-3-[[(2R)-2-carboxy-2-(1,3-dioxoisoindol-2-yl)ethyl]disulfanyl]-2-(1,3-dioxoisoindol-2-yl)propanoic acid](/img/structure/B55730.png)
